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Dodecane-1,12-diamine;dodecanedioic acid

Cat. No.: B12793868
CAS No.: 60180-78-1
M. Wt: 430.7 g/mol
InChI Key: SWZJUAVKTJFUIS-UHFFFAOYSA-N
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Description

Significance of the Monomer Pair in Advanced Polymeric Materials

The specific molecular structures of dodecane-1,12-diamine and dodecanedioic acid, each containing a twelve-carbon backbone, are fundamental to the unique properties of the resulting polymers. This long aliphatic chain length is a key contributor to the desirable characteristics of materials like PA1212.

One of the most significant attributes of polymers derived from this monomer pair is their low moisture absorption. liandacorp.comcorvay-specialty.com This property imparts excellent dimensional stability, making them suitable for applications where components are exposed to humid environments. liandacorp.comensingerplastics.com The long hydrocarbon chains also result in a lower density compared to other polyamides. ensingerplastics.com

Polymers synthesized from dodecane-1,12-diamine and dodecanedioic acid exhibit a combination of mechanical and thermal properties that make them highly valuable. They possess good toughness, even at low temperatures, and high flexural fatigue strength. optic-gaggione.comulprospector.com Furthermore, they demonstrate good chemical resistance, particularly against oils, greases, and fuels. ensingerplastics.com These properties lead to their use in demanding applications such as surface coatings for wires, cables, and in the automotive industry. optic-gaggione.comulprospector.com

The resulting polyamide, PA1212, is noted for its wear resistance, high strength, and good tenacity. ulprospector.com It can be processed through various methods including extrusion, injection molding, and blow molding. liandacorp.com

Table 1: Selected Properties of Polyamide 1212 (PA1212)

PropertyValue
Tensile Strength>50 MPa liandacorp.com
Elongation at Break>250% liandacorp.com
Flexural Modulus>700 MPa liandacorp.com
Melting Point~193 °C liandacorp.com
Water AbsorptionLowest among nylons liandacorp.com

Historical Context of Long-Chain Polyamide and Polyester (B1180765) Synthesis

The development of synthetic polymers dates back to the early 20th century. In 1920, Hermann Staudinger proposed the concept of macromolecules, which he termed "polymers," laying the theoretical groundwork for the field. azom.com This was followed by the pioneering work of Wallace Carothers at DuPont in the 1930s. azom.comcompoundchem.com

Carothers and his team systematically investigated polymerization reactions, leading to the invention of condensation polymerization. compoundchem.com This process involves the reaction of monomers with two reactive functional groups, resulting in the formation of a polymer and a small molecule byproduct, often water. compoundchem.com Their initial work focused on reacting dibasic acids with diols to create polyesters. acs.org While scientifically significant, these early polyesters had limitations, such as low melting points, that hindered their immediate commercial viability.

A pivotal moment came in 1935 with the synthesis of the first commercially successful synthetic fiber, nylon. acs.org This was achieved by reacting a diamine with a dicarboxylic acid to form a polyamide. savemyexams.com The most famous early example is Nylon 6,6, derived from hexamethylenediamine (B150038) and adipic acid, so named because each monomer contains six carbon atoms. acs.orgho-hose.co.uk The success of nylon spurred further research into polyamides with different monomer combinations to achieve a range of properties.

The exploration of long-chain monomers, such as dodecane-1,12-diamine and dodecanedioic acid, represented a natural progression in the quest for high-performance polymers. The use of these longer building blocks was found to impart desirable properties like lower moisture absorption and increased flexibility. The development of bio-based routes for producing monomers like dodecanedioic acid from renewable resources is an area of ongoing research, aiming to create more sustainable pathways for the production of these advanced materials. confex.comnih.gov

Dodecanedioic Acid (DDDA) Production Pathways

DDDA, a C12 dicarboxylic acid, is a crucial precursor for materials such as the engineering plastic nylon 6,12. wikipedia.org Its synthesis has traditionally been rooted in petrochemical feedstocks, but sustainable bio-based methods are becoming increasingly important. wikipedia.orgnih.gov

Conventional DDDA production is a multi-step process that begins with butadiene, a petrochemical derivative. wikipedia.orgresearchgate.net These chemical routes, while established, often involve significant energy input and harsh reaction conditions. nih.govnih.gov

The most established industrial method for DDDA synthesis starts with the cyclotrimerization of 1,3-butadiene (B125203). wikipedia.orggoogleapis.com This process involves several distinct stages:

Cyclotrimerization of Butadiene: Three molecules of 1,3-butadiene are catalytically combined to form 1,5,9-cyclododecatriene (B1592173) (CDDT). googleapis.com This reaction is typically catalyzed by a Ziegler-Natta catalyst system, such as titanium tetrachloride (TiCl₄) with an organoaluminium co-catalyst, under mild conditions of approximately 70-80°C and 2 bar of pressure. googleapis.comnih.gov Nickel- and chromium-based catalysts are also used and can yield different isomers of CDDT. wikipedia.org

Hydrogenation to Cyclododecane (B45066): The resulting 1,5,9-cyclododecatriene is then hydrogenated to its saturated counterpart, cyclododecane (CDD). wikipedia.org This step is generally carried out in the liquid phase at elevated temperatures (170-200°C) and pressures (10-28 bar) using a nickel-based catalyst, such as Raney Nickel. googleapis.comnih.govnih.gov

Oxidation to Cyclododecanol (B158456)/Cyclododecanone (B146445): The cyclododecane is subsequently oxidized using air or oxygen to produce a mixture of cyclododecanol and cyclododecanone. wikipedia.orgnih.gov This oxidation is often performed in the presence of a boric acid catalyst at temperatures between 150°C and 180°C. googleapis.comnih.gov The resulting alcohol-to-ketone ratio is typically around 8-10:1. nih.gov

Final Oxidative Cleavage: In the final step, the mixture of cyclododecanol and cyclododecanone is subjected to oxidative cleavage to open the ring structure and form dodecanedioic acid. This is commonly achieved using strong oxidizing agents like nitric acid, often with copper and vanadium catalysts. wikipedia.orggoogleapis.comnih.gov

Table 1: Typical Process Parameters for Chemical Synthesis of DDDA from Butadiene
Process StepKey Reactants/CatalystsTemperature (°C)Pressure (bar)Primary ProductReference
Cyclotrimerization1,3-Butadiene, Ziegler-Natta Catalyst (e.g., TiCl₄ + Al-alkyl)70 - 80~21,5,9-Cyclododecatriene (CDDT) googleapis.comnih.gov
HydrogenationCDDT, Hydrogen, Ni-catalyst170 - 20010 - 28Cyclododecane (CDD) googleapis.comnih.gov
Air OxidationCDD, Air/Oxygen, Boric Acid150 - 1801 - 2Cyclododecanol/Cyclododecanone Mix googleapis.comnih.gov
Nitric Acid OxidationCyclododecanol/one Mix, Nitric Acid, Cu/V catalysts--Dodecanedioic Acid (DDDA) googleapis.comnih.gov

Alternative chemical synthesis routes involve the oxidative cleavage of different cyclic precursors. One notable method is the ozonolysis of cyclododecene (B75492). wikipedia.orgnih.gov In this process, cyclododecene is reacted with ozone to form an ozonide intermediate, which is then oxidatively worked up to yield DDDA. nih.gov

Another approach is the direct oxidation of cyclododecanone. Research has shown that cyclic ketones can be oxidized to their corresponding dicarboxylic acids using oxygen or air in the presence of transition metal salt catalysts, such as those of manganese(II). researchgate.net In one study, the oxidation of cyclododecanone yielded dodecanedioic acid with a selectivity as high as 76%. researchgate.net

Driven by the demand for greener and more sustainable chemical production, biotechnological routes to DDDA have gained significant attention. nih.gov These methods utilize microorganisms as cell factories to convert renewable feedstocks into dicarboxylic acids, often under milder conditions than traditional chemical synthesis. nih.gov

Microbial fermentation is a leading biotechnological strategy for DDDA production. Various yeasts and bacteria have been engineered or selected for their ability to convert renewable substrates, such as plant oils (e.g., coconut or palm oil), fatty acids (e.g., lauric acid), and n-alkanes (e.g., n-dodecane), into DDDA. researchgate.net This biotransformation typically relies on the microorganism's ω-oxidation pathway, which functionalizes the terminal methyl group of a fatty acid or alkane. researchgate.net To enhance the accumulation of the final dicarboxylic acid product, the competing β-oxidation pathway, which degrades fatty acids for energy, is often blocked or inhibited through genetic engineering. researchgate.net

Among the various microorganisms explored, yeasts of the Candida genus are particularly prominent for dicarboxylic acid production.

Candida tropicalis is one of the most well-studied and widely used yeasts for this purpose. nih.gov It is capable of converting both petrochemical-based n-dodecane and renewable feedstocks like dodecanoic acid methyl ester (derived from coconut oil) into DDDA. nih.gov Fermentation processes using C. tropicalis are often biphasic, with an initial growth phase followed by a conversion phase where the substrate is added and transformed into DDDA. Process parameters such as pH, substrate feeding strategy, and nutrient composition are carefully controlled to maximize yield and productivity. For instance, by optimizing fermentation conditions, a final DDDA concentration of 66 g/L has been achieved from dodecanoic acid methyl ester. Mutant strains of C. tropicalis with blocked β-oxidation pathways have been developed to further increase the accumulation of dicarboxylic acids. googleapis.com

Candida moltosa (also known as Candida maltosa) is another yeast species recognized for its ability to metabolize hydrocarbons. It possesses the necessary enzymatic machinery to convert alkanes and related compounds into dicarboxylic acids via monoterminal and diterminal oxidation pathways. nih.gov Studies have shown that C. moltosa can metabolize dodec-1-ene, a 12-carbon alkene, through a pathway that leads to the formation of dicarboxylic acids. nih.gov The process involves the terminal hydroxylation of the alkane to a primary alcohol, which is then oxidized to a fatty acid and subsequently to a dicarboxylic acid.

Table 2: Examples of DDDA Production via Fermentation with Candida Strains
Yeast StrainSubstrateReported Titer (g/L)Reference
Candida tropicalisDodecanoic acid methyl ester66
Candida tropicalis (mutant)n-Tridecane (for Tridecanedioic acid)153 - 172
Candida viswanathii (related species)n-Dodecane181 - 201 nih.gov
Wickerhamiella sorbophila (engineered)Methyl laurate92.5

Note: Data for C. viswanathii and W. sorbophila are included for comparison of productivity in related yeast species. The C. tropicalis mutant was used for tridecanedioic acid, indicating high potential for similar substrates.

Biotechnological and Biocatalytic Production of DDDA

Microbial Fermentation from Renewable Feedstocks
Biosynthesis from n-Dodecane and Fatty Acid Derivatives

The biosynthesis of dodecanedioic acid (DDDA) from n-dodecane and related fatty acid derivatives primarily relies on the metabolic activity of certain microorganisms, particularly yeast species like Candida tropicalis. nih.govoup.com These organisms possess enzymes capable of terminal oxidation, a process where an alkane or fatty acid is oxidized at its terminal methyl group.

The pathway for n-dodecane involves its conversion to the corresponding dicarboxylic acid through targeted functionalization. nih.gov Research has demonstrated that mutant strains of Candida tropicalis can effectively carry out this transformation. nih.govresearchgate.net Similarly, renewable resources such as dodecanoic acid (lauric acid), which can be readily sourced from coconut and palm oil, serve as viable substrates. oup.com However, the application of dodecanoic acid in whole-cell biotransformations can be challenging due to its cellular toxicity and low water solubility. oup.com

To circumvent these issues, derivatives like dodecanoic acid methyl ester (DAME), obtained from the transesterification of coconut oil, have been successfully used. nih.gov In one study, using DAME as a substrate with C. tropicalis and employing an optimized feeding strategy and a gradual pH shift, a final DDDA concentration of 66 g/L was achieved. oup.com Another approach involves using recombinant Saccharomyces cerevisiae expressing cytochrome P450 enzymes. This system has been shown to produce DDDA from fatty acids present in industrial wastewater, such as that from coconut milk factories, highlighting a path for valorizing waste streams. mdpi.com

Table 1: Biosynthesis of DDDA from n-Dodecane and Fatty Acid Derivatives

Microorganism Substrate Key Findings Reference
Candida tropicalis Dodecanoic acid methyl ester (DAME) Achieved a final DDDA concentration of 66 g/L in a bioreactor. oup.com
Candida tropicalis n-Dodecane A mutant strain was shown to produce DDDA from n-dodecane. nih.govresearchgate.net
Recombinant Saccharomyces cerevisiae Fatty acids from coconut milk wastewater Successfully produced 1,12-dodecanedioic acid from a waste stream. mdpi.com
Multi-Enzymatic Cascade Systems for Production from Linoleic Acid

A highly innovative and sustainable route to DDDA involves the use of multi-enzymatic cascade reactions, which mimic natural metabolic pathways in a controlled, in-vitro or whole-cell environment. nih.govnih.gov A notable example is the production of DDDA from renewable linoleic acid, based on the lipoxygenase (LOX) pathway found in plants. nih.govgenscript.com

This cascade was engineered in Escherichia coli and consists of a series of enzymes acting in concert:

Lipoxygenase (LOX): Catalyzes the insertion of molecular oxygen into linoleic acid. nih.gov

Hydroperoxide Lyase (HPL): Cleaves the resulting hydroperoxide. nih.gov

Aldehyde Dehydrogenase (ALDH): Oxidizes the resulting aldehyde to a carboxylic acid. nih.gov

Double-Bond Reductase: An endogenous enzyme in E. coli that saturates a carbon-carbon double bond. nih.gov

NADH Oxidase: Included for the crucial recycling of the NADH cofactor, ensuring the continuous operation of the cascade. nih.gov

By co-expressing these enzymes in a single E. coli strain, a whole-cell, one-pot process was developed. After optimizing the reaction conditions, this system achieved a high space-time yield for DDDA of 43.8 g L⁻¹ d⁻¹. This productivity is among the highest reported for artificial multi-enzymatic routes for DDDA synthesis, demonstrating the power of this approach. nih.govgenscript.com

Whole-Cell Biotransformation Approaches

Whole-cell biotransformation is a cornerstone of biotechnological production, utilizing intact microbial cells as self-contained catalysts. This approach is advantageous as it obviates the need for costly enzyme purification and provides the necessary cofactors and regenerative systems for the enzymes to function. oup.com

Several microorganisms have been employed for the whole-cell production of DDDA from various substrates:

Candida tropicalis has been extensively used to convert both petrochemical-based n-dodecane and plant-oil derivatives into DDDA. nih.gov By optimizing process parameters like pH and substrate feeding, high titers can be achieved. For instance, when using dodecanoic acid methyl ester derived from coconut oil, a DDDA concentration of 66 g/L was reached. oup.com

Escherichia coli has been engineered to serve as a whole-cell catalyst for producing DDDA from linoleic acid. This was achieved by co-expressing a multi-enzyme cascade, effectively creating a microbial cell factory for the desired conversion. nih.govgenscript.com

Saccharomyces cerevisiae , a well-known industrial yeast, has been genetically modified to express a specific cytochrome P450 monooxygenase (CYP52A17SS). mdpi.com This recombinant strain can grow in and convert fatty acids from coconut milk factory wastewater into valuable products, including 12-hydroxydodecanoic acid and DDDA. mdpi.com

Table 2: Examples of Whole-Cell Biotransformation for DDDA Production

Microorganism Substrate(s) Product(s) Key Outcome Reference
Candida tropicalis Dodecanoic acid methyl ester Dodecanedioic acid (DDDA) Final DDDA concentration of 66 g/L. oup.com
Escherichia coli (engineered) Linoleic acid Dodecanedioic acid (DDDA) Productivity of 43.8 g L⁻¹ d⁻¹ in a one-pot process. nih.gov
Saccharomyces cerevisiae (recombinant) Coconut milk factory wastewater 12-Hydroxydodecanoic acid, Dodecanedioic acid (DDDA) Demonstrated valorization of industrial wastewater. mdpi.com
Integrated Chemocatalysis and Biocatalysis Strategies for DDDA Synthesis

An emerging and powerful strategy for producing DDDA involves the integration of chemical catalysis and biocatalysis, leveraging the strengths of both disciplines to create a more sustainable and efficient process. confex.com This hybrid approach is seen as a "marriage of necessity" to overcome the limitations of using either method in isolation. confex.comdigitellinc.com

The process typically involves two main stages:

Chemocatalysis: This step focuses on converting renewable feedstocks, such as vegetable oils, animal fats, or fatty acid methyl esters (FAME), into long-chain alkanes. confex.comdigitellinc.com The primary reaction is hydrodeoxygenation (HDO), which removes oxygen from the fatty acid chains, yielding n-dodecane. This step efficiently transforms raw biomass into a suitable substrate for the subsequent biological conversion. confex.com

Biocatalysis: The n-dodecane produced in the first stage is then used as a feedstock for microbial fermentation. confex.comdigitellinc.com Using microorganisms like Candida tropicalis, the n-dodecane undergoes highly specific terminal oxidation to produce the final product, 1,12-dodecanedioic acid. confex.com

This integrated strategy combines the robustness of chemocatalysis for initial feedstock processing with the high specificity of biocatalysis for the final functionalization step. It provides a sustainable alternative to purely petrochemical routes and can be more efficient than purely biological routes that may struggle with complex raw materials. confex.comdigitellinc.com

1,12-Dodecanediamine Synthesis Pathways

Hydrogenation of Dodecanedinitrile (B1670857)

A primary chemical route for synthesizing 1,12-dodecanediamine involves the catalytic hydrogenation of its corresponding dinitrile precursor, dodecanedinitrile. chemicalbook.com This method is a well-established industrial process for producing α,ω-diamines with more than six carbon atoms. chemicalbook.com

The reaction is typically carried out in a batch procedure under pressure using a Raney nickel catalyst. Key parameters for this process include a reaction temperature of up to 125 °C and the presence of a five- to tenfold excess of liquid ammonia (B1221849). chemicalbook.com The ammonia serves to suppress the formation of secondary and tertiary amine byproducts. The reaction can be conducted with or without a solvent such as methanol. chemicalbook.com This process provides a direct and efficient pathway to high-purity 1,12-dodecanediamine, which is essential for polymerization applications. chemicalbook.com

Reductive Amination of Dodecanedial (B1624143)

Another viable synthetic pathway to 1,12-dodecanediamine is the reductive amination of dodecanedial. Reductive amination is a powerful method in organic synthesis that transforms a carbonyl group (an aldehyde or ketone) into an amine in a one-pot reaction.

The process for converting dodecanedial involves two sequential steps within a single reaction mixture:

Imine Formation: The two aldehyde groups at either end of the dodecanedial molecule react with an amine source, typically ammonia, to form a di-imine intermediate.

In Situ Reduction: The di-imine is immediately reduced as it is formed. This reduction is carried out by a suitable reducing agent present in the reaction mixture, yielding the final 1,12-dodecanediamine.

Various reducing agents can be employed for this transformation, including hydride reagents or catalytic hydrogenation. This method offers a direct route from a dialdehyde (B1249045) to a diamine and is a fundamental transformation in synthetic organic chemistry.

Advancements in the Synthesis of Dodecanedioic Acid and Dodecane-1,12-diamine Monomers

The production of high-performance polymers relies on the availability of high-purity monomers. Dodecanedioic acid and dodecane-1,12-diamine are key building blocks for specialty polyamides, such as nylon 6,12. The stringent quality requirements for polymerization necessitate the development of sophisticated and optimized industrial-scale synthetic and purification methodologies. This article focuses on the industrial-scale production optimizations for achieving high-purity dodecanedioic acid and dodecane-1,12-diamine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H50N2O4 B12793868 Dodecane-1,12-diamine;dodecanedioic acid CAS No. 60180-78-1

Properties

CAS No.

60180-78-1

Molecular Formula

C24H50N2O4

Molecular Weight

430.7 g/mol

IUPAC Name

dodecane-1,12-diamine;dodecanedioic acid

InChI

InChI=1S/C12H28N2.C12H22O4/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-14H2;1-10H2,(H,13,14)(H,15,16)

InChI Key

SWZJUAVKTJFUIS-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCN)CCCCCN.C(CCCCCC(=O)O)CCCCC(=O)O

Related CAS

36497-34-4
60180-78-1

Origin of Product

United States

Synthetic Methodologies for Monomer Precursors

Industrial-Scale Production Optimizations for High Purity

The industrial production of dodecanedioic acid (DDDA) and dodecane-1,12-diamine has evolved to meet the increasing demand for high-performance materials. core.ac.uk Traditional chemical synthesis routes are being refined for efficiency and sustainability, while biotechnological methods are emerging as viable green alternatives. digitellinc.com

Dodecanedioic Acid (DDDA)

High-purity DDDA is crucial for producing high-molecular-weight polymers with desirable properties. The industry standard for DDDA purity is typically greater than 99%. core.ac.uk Two primary routes dominate the industrial production of DDDA: chemical synthesis from butadiene and biotechnological synthesis from renewable feedstocks.

The conventional chemical synthesis of DDDA begins with the cyclotrimerization of butadiene to produce cyclododecatriene (CDT). google.com This is followed by hydrogenation of CDT to cyclododecane (B45066) (CDD). google.com The CDD is then oxidized to a mixture of cyclododecanol (B158456) and cyclododecanone (B146445), which is subsequently oxidized with nitric acid to yield DDDA. google.com Optimization of this process focuses on maximizing the yield and purity at each step. For instance, the oxidation of the cyclododecanol/cyclododecanone mixture with nitric acid using a V/Cu catalyst can achieve a DDDA purity of 99% with a yield of 88%. google.com

Biotechnological routes offer a more sustainable approach to DDDA production. One such method involves the fermentation of renewable feedstocks like palm oil using genetically engineered strains of Candida yeast. core.ac.uk In a designed industrial process, a plant can produce 14,000 metric tons of DDDA per year with a purity exceeding 99%. core.ac.uk The process involves aerobic fermentation where the yeast converts long-chain fatty acids from palm oil into DDDA. core.ac.uk

The purification of bio-based DDDA is a critical step to remove impurities such as other dicarboxylic acids (e.g., adipic acid, suberic acid, and sebacic acid) and residual biomass. core.ac.uk A multi-step purification process is employed, which includes:

Filtration of the fermentation broth to separate the biomass. core.ac.uk

Drying of the biomass cake, which is rich in DDDA and other diacid impurities. core.ac.uk

Dissolution of the diacids in a solvent like ethyl acetate. core.ac.uk

Crystallization of the diacids by evaporating the solvent. core.ac.uk

Melt crystallization to separate DDDA from other diacids based on their different melting points. core.ac.uk

This process can yield DDDA crystals with a purity of 99%. core.ac.uk Further purification techniques like falling film crystallization can be employed to achieve purities over 99% from a feed with 96% purity. researchgate.net The choice of solvent for crystallization also plays a significant role in the final purity and yield. researchgate.net

A hybrid approach combining chemocatalysis and biocatalysis has also been developed. This involves the hydrodeoxygenation of renewable feedstocks like vegetable oils to produce dodecane (B42187), which is then subjected to microbial oxidation by Candida Tropicalis to form DDDA. digitellinc.com This method can produce polymer-grade DDDA with a purity of approximately 99.86% after double crystallization. digitellinc.com

Industrial-Scale Production and Purification of Dodecanedioic Acid (DDDA)
Production MethodFeedstockKey Process StepsReported PurityKey Optimization Findings
Chemical SynthesisButadieneCyclotrimerization → Hydrogenation → Oxidation with Nitric Acid99% google.comUse of a V/Cu catalyst in the final oxidation step enhances purity and yield. google.com
BiotechnologicalPalm OilFermentation with Candida yeast → Filtration → Crystallization → Melt Crystallization>99% core.ac.ukA multi-stage purification process including melt crystallization is effective for separating diacid impurities. core.ac.uk
Hybrid Chemo-BiocatalyticVegetable OilsHydrodeoxygenation to dodecane → Microbial oxidation with Candida Tropicalis → Double Crystallization~99.86% digitellinc.comCombines the efficiency of chemical conversion with the selectivity of biological oxidation. digitellinc.com
Biotechnologicaln-DodecaneFermentation with Candida viswanathii → PurificationHigh purity (specific % not stated, but major product) researchgate.netOptimization of culture conditions in a bioreactor led to high productivity. researchgate.net

Dodecane-1,12-diamine

The primary industrial route for the synthesis of dodecane-1,12-diamine is the hydrogenation of dodecanedinitrile (B1670857). This process requires careful optimization to achieve high purity and yield, which is essential for its use as a monomer in the production of high-performance polyamides.

The hydrogenation of dodecanedinitrile is typically carried out using a Raney nickel catalyst. rsc.org The process can be performed in a batch procedure under pressure at temperatures up to 125 °C. rsc.org To suppress the formation of secondary and tertiary amines, which are common byproducts, an excess of liquid ammonia (B1221849) is often used during the reaction. rsc.org

Recent advancements have focused on developing more efficient and selective catalyst systems. For example, a new route involving the hydrogenation of dicarboxylic acids and their derivatives in the presence of amines has been explored. In one instance, dodecanedioic acid was converted to dodecane-1,12-diamine using a ruthenium-based catalyst in the presence of aqueous ammonia at 220 °C, although the primary focus was on the synthesis of secondary amines. google.com

For achieving high purity, a multi-step process can be employed, starting from the corresponding dicarboxylic acid. This involves the amination of the acid functional groups to form nitriles, followed by the hydrogenation of the nitrile groups to primary amines. This method has been shown to produce primary diamines with purities ranging from 98.5% to 99.3% without the need for additional complex purification stages. Conventional distillation is typically sufficient to achieve this level of purity.

Industrial-Scale Production of High-Purity Dodecane-1,12-diamine
PrecursorKey Process StepsCatalyst/ReagentsReported PurityKey Optimization Findings
DodecanedinitrileHydrogenationRaney nickel, excess liquid ammoniaHigh (specific % not detailed in source) rsc.orgThe use of excess ammonia is crucial to minimize the formation of secondary amine impurities. rsc.org
Dicarboxylic AcidAmination → HydrogenationAmmonia, Hydrogen, specific catalysts98.5-99.3%A two-stage process from the diacid allows for high purity without extensive purification.
Dodecanedioic AcidHydrogenation in the presence of ammonia[Ru(acac)3]/triphos, aqueous ammonia(Not specified for primary amine) google.comDemonstrates a potential alternative route directly from the dicarboxylic acid. google.com

Advanced Polymerization Chemistry and Derived Materials

Polycondensation Mechanisms and Kinetics for Polyamide Formation

The synthesis of polyamides from dodecane-1,12-diamine and dodecanedioic acid is a classic example of polycondensation, a process involving the step-wise reaction of difunctional monomers to form long polymer chains with the concurrent elimination of a small molecule, such as water.

Formation of Polyamide 12,12 (Nylon 12,12)

Polyamide 12,12, commonly known as Nylon 12,12, is synthesized from the polycondensation of dodecane-1,12-diamine and dodecanedioic acid. nih.gov The polymerization process is typically carried out in two main stages. The first stage involves the formation of a nylon salt, which is an equimolar adduct of the diamine and the diacid. This salt formation is a neutralization reaction and is often performed in an aqueous solution to ensure stoichiometric balance. researchgate.net

Stoichiometric Control in Polyamide Synthesis

Achieving a high molecular weight in polyamide synthesis is critically dependent on precise stoichiometric control of the reacting monomers. The Carothers equation mathematically describes the relationship between the number-average degree of polymerization (Xn), the stoichiometric ratio (r) of the monomers, and the extent of the reaction (p). For a linear polycondensation, the highest molecular weight is obtained when the molar ratio of the functional groups of the two monomers is exactly 1:1.

Any deviation from this perfect stoichiometry, known as stoichiometric imbalance, limits the degree of polymerization. researchgate.net This is because the monomer in excess will result in polymer chains that are all terminated with the same functional group, preventing further chain growth. In industrial settings, the preparation and purification of the nylon salt before polymerization is a key step in ensuring the necessary 1:1 stoichiometry for the production of high molecular weight polyamides. researchgate.net Even minor deviations from this ratio can significantly lower the average molecular weight of the final polymer. arxiv.org

Synthesis of High-Performance Polyamide Resins

The versatility of the dodecane-1,12-diamine and dodecanedioic acid system allows for its use in the synthesis of more complex, high-performance polyamide resins, such as thermoplastic polyamide elastomers. These materials combine the desirable properties of both thermoplastics and elastomers.

Thermoplastic Polyamide Elastomers (TPAEs) Synthesis

Thermoplastic polyamide elastomers (TPAEs) are block copolymers that consist of rigid (hard) polyamide segments and flexible (soft) polyether or polyester (B1180765) segments. nih.govnih.gov The hard segments, derived from the polycondensation of dodecane-1,12-diamine and dodecanedioic acid, provide the material with its mechanical strength and thermal stability, while the soft segments are responsible for its elastomeric properties. nih.govresearchgate.net

A facile and efficient method for synthesizing TPAEs is through a one-pot melt polycondensation process. nih.govresearchgate.net In this approach, dodecanedioic acid, dodecane-1,12-diamine, and a polyetheramine (which will form the soft segment) are all reacted together in a single reactor. nih.govresearchgate.net This method is advantageous as it simplifies the synthesis process compared to traditional two-step methods. nih.govresearchgate.net The reaction is typically carried out at high temperatures and under vacuum to drive the polycondensation and remove the water byproduct. This one-pot synthesis allows for the creation of TPAEs with a wide range of properties. nih.govnih.gov

The properties of TPAEs can be precisely tailored by controlling the weight percentage of the soft segment in the copolymer. nih.govresearchgate.net By adjusting the initial feed ratio of the polyetheramine to the polyamide-forming monomers, TPAEs with soft segment contents ranging from 10 wt% to 76 wt% can be synthesized. nih.govresearchgate.net

An increase in the soft segment content generally leads to:

Increased flexibility researchgate.net

Lower density nih.govresearchgate.net

Improved damping performance at low temperatures nih.govresearchgate.net

Conversely, a higher hard segment content results in:

Increased tensile strength and modulus researchgate.netbohrium.com

Higher melting point and Vicat softening temperature bohrium.com

Enhanced thermal stability bohrium.com

This ability to control the soft segment content allows for the design of TPAEs with a balanced set of properties tailored for specific applications, such as for sports equipment used in cold conditions or for high-temperature and corrosion-resistant seals. nih.govresearchgate.netbohrium.com The relationship between the soft segment content and the resulting material properties is a key aspect of the design and synthesis of these advanced elastomers.

Interactive Data Table: Effect of Soft Segment Content on TPAE Properties

PropertyEffect of Increasing Soft Segment ContentEffect of Decreasing Soft Segment Content (Increasing Hard Segment Content)
Flexibility IncreasesDecreases
Density DecreasesIncreases
Low-Temperature Damping ImprovesReduces
Tensile Strength DecreasesIncreases
Young's Modulus DecreasesIncreases
Melting Temperature DecreasesIncreases
Thermal Stability DecreasesIncreases

Synthesis of Biobased Long-Chain Aliphatic Polyesters

Dodecanedioic acid is an important monomer for the creation of biobased long-chain aliphatic polyesters. nih.gov These materials are gaining interest as sustainable alternatives to petroleum-based plastics. pittstate.edu The synthesis is typically achieved through a two-step esterification and polycondensation process. pittstate.edu

A variety of aliphatic diols can be polycondensed with dodecanedioic acid to produce a range of polyesters with differing properties. nih.gov The length of the diol chain has a significant impact on the thermal and mechanical characteristics of the resulting polymer. Generally, these polyesters are semi-crystalline materials. pittstate.edu An interesting phenomenon known as the "odd-even effect" is observed, where the properties of the polyester vary depending on whether the diol has an odd or even number of carbon atoms. pittstate.edu

DiolResulting PolyesterMelting Temperature (°C)Weight-Average Molecular Weight ( g/mol )
1,4-ButanediolPoly(butylene dodecanedioate)~75~48,439
1,6-HexanediolPoly(hexamethylene dodecanedioate)~70Not reported
1,8-OctanediolPoly(octamethylene dodecanedioate)~79Not reported
1,10-DecanediolPoly(decamethylene dodecanedioate)~83Not reported
1,12-Dodecanediol (B52552)Poly(dodecylene dodecanedioate)~89Not reported

Table 2: Properties of Polyesters Synthesized from Dodecanedioic Acid and Various Even-Carbon Aliphatic Diols.

The macromolecular structure and, consequently, the properties of polyesters derived from dodecanedioic acid can be precisely controlled by adjusting the monomer combinations and their molar ratios. The choice of diol, as detailed in the previous section, is a primary method for tailoring properties. Furthermore, the molar ratio of the diacid to the diol can be optimized to control the molecular weight of the resulting polyester. nih.gov An excess of the diol is often used during bulk polymerization at high temperatures to compensate for its potential loss due to volatility. nih.gov

Studies have shown that for polycarboxylate superplasticizers, increasing the ratio of acrylic acid to the polyethylene (B3416737) glycol ether macromonomer leads to an increase in the molecular weight of the polymer. nih.gov While this is a different polymer system, the principle of monomer ratio influencing molecular weight is a fundamental concept in step-growth polymerization and is applicable to the synthesis of polyesters from dodecanedioic acid. nih.gov By carefully controlling the stoichiometry, chemists can target specific molecular weights to achieve desired mechanical and processing characteristics in the final polyester material.

Development of Novel Polymer Architectures and Copolymers

Beyond linear homopolymers, dodecanedioic acid can be incorporated into more complex polymer architectures, such as branched polymers and copolymers, to achieve unique properties and functionalities.

The synthesis of branched polyesters based on dodecanedioic acid has been successfully demonstrated. mdpi.com For example, long-chain branched poly(butylene dodecanedioate) can be synthesized by melt polycondensation using a multifunctional monomer, such as pentaerythritol, as a branching agent. mdpi.com The introduction of branching can significantly improve properties like melt strength and toughness, which is beneficial for processes like film blowing. mdpi.com

Dodecanedioic acid can also be used to create various types of copolymers, including block and graft copolymers. While specific examples detailing the synthesis of block copolymers directly from dodecanedioic acid are not prevalent in the provided search results, the general principles of block copolymer synthesis, such as sequential monomer addition in living polymerizations or the use of dual initiators, could be applied. harth-research-group.orgrsc.orgrsc.org Similarly, graft copolymers can be synthesized by "grafting-from" or "grafting-onto" a polymer backbone. asianpubs.orgmdpi.comresearchgate.net For instance, a polyester backbone containing dodecanedioic acid could be functionalized to initiate the growth of side chains, or pre-made polymer chains could be attached to it. These advanced architectures open up possibilities for creating materials with tailored self-assembly behaviors and performance characteristics for a wide range of applications.

Structure Performance Relationships of Dodecane 1,12 Diamine;dodecanedioic Acid Derived Polymers

Mechanical Properties and Durability

The mechanical behavior of polymers derived from dodecane-1,12-diamine and dodecanedioic acid is marked by a favorable combination of strength, flexibility, and toughness, making them suitable for demanding applications.

Polyamide 1212 exhibits a distinctive mechanical profile characterized by lower water absorption compared to shorter-chain nylons, which contributes to its excellent dimensional stability. liandacorp.com This long-chain polyamide demonstrates a good balance of stiffness and toughness. jellypipe.com The tensile strength, a measure of the maximum stress a material can withstand while being stretched, is significant, while its elasticity, indicated by the elongation at break, showcases its ability to deform without fracturing. liandacorp.comjellypipe.com The flexural modulus, representing the material's stiffness or resistance to bending, is also a key parameter. liandacorp.comspecialchem.com

Specific grades of PA 1212 show variations in these properties. For instance, certain grades are formulated to enhance strength and rigidity, resulting in a higher flexural modulus. liandacorp.com

Mechanical Properties of Polyamide 1212 (PA 1212)

Property Value Unit
Tensile Strength >50 - 55 MPa
Elongation at Break 200 - >250 %
Flexural Modulus >700 - 1350 MPa
Flexural Strength 35 - >45 MPa

Data sourced from multiple grades to show a representative range. liandacorp.comjellypipe.com

Polymers derived from dodecane-1,12-diamine and dodecanedioic acid are noted for their durability, including strong resistance to abrasion and a wide range of chemicals.

Long-chain polyamides like PA 1212 offer superior resistance to many chemicals and maintain their strength even in high-moisture environments. palmarychem.com This is attributed to the reduced number of amide linkages, which are the primary sites for hydrolytic attack. palmarychem.com PA 1212 specifically shows good resistance to oils and alkali. liandacorp.com The general chemical resistance of long-chain polyamides like PA 12 includes resistance to agents such as boric acid, diesel fuel, and various oils, but they can be susceptible to strong acids and some organic solvents like chloroform (B151607) and phenol. gehr.deplastshop.se

In terms of physical durability, these polyamides exhibit good abrasion resistance and wear resistance, making them suitable for applications involving friction and contact. azom.comulprospector.com

When the polyamide block derived from dodecane-1,12-diamine and dodecanedioic acid is incorporated into a block copolymer structure with a polyether, a Polyether Block Amide (PEBA) thermoplastic elastomer is formed. These elastomers are renowned for their superior dynamic properties. wikipedia.org

PEBA elastomers exhibit excellent flexibility, impact resistance, and fatigue resistance, maintaining these properties even at very low temperatures (below -40 °C). wikipedia.org A key feature of these materials is their high energy return, meaning they efficiently return mechanical energy after compression. taylorandfrancis.com This property, combined with their damping characteristics, makes them highly valued in applications like high-performance sports equipment, where they absorb shock while providing a responsive feel. wikipedia.org The elastic return, or the ability to recover to the initial shape after deformation, is a defining characteristic of these elastomers. taylorandfrancis.com Studies on related systems show that at low strains, the recovery can be almost complete, though the permanent set may increase with higher strain levels due to deformation of the crystalline polyamide domains. researchgate.net

Thermal Properties and Stability of Polymeric Products

The long aliphatic chains in polymers derived from dodecanedioic acid contribute significantly to their thermal characteristics, including stability at elevated temperatures and distinct melting and crystallization behaviors.

Polyamides: Long-chain polyamides like PA 1212 possess inherently better hydrolytic stability compared to short-chain polyamides (e.g., PA 6, PA 66). palmarychem.com The lower concentration of amide groups along the polymer chain reduces the sites available for water-induced degradation. palmarychem.commdpi.com This makes them more stable in humid environments and in contact with hot water. nurel.com Specialized formulations can further enhance this property, with tests showing significant retention of mechanical properties after prolonged aging in hot, aqueous conditions. google.com For example, a hydrolysis-resistant polyamide composition can retain over 53% of its impact resilience after being aged for 500 hours at 130°C. google.com

Polyesters: Aliphatic polyesters derived from dodecanedioic acid also exhibit good thermal stability. researchgate.net The stability of aliphatic polyesters generally increases with the chain length of the constituent diacid and diol. dtic.mil Degradation for these types of polyesters typically begins at temperatures around 275°C. dtic.mil The primary degradation mechanism is the random scission of the ester linkages. dtic.mil While susceptible to hydrolysis, especially under acidic or basic conditions, their long hydrocarbon chains impart a degree of hydrophobicity that can slow this process compared to polyesters with shorter chains. researchgate.net

Hydrolysis Resistance of a Specially Formulated Polyamide

Aging Condition Property Measured Retention / Value
500 hours @ 130°C Impact Resilience Retention > 53%
1000 hours @ 130°C Impact Resilience > 19 kJ/m²
500 hours @ 130°C Tensile Elongation Retention > 63%

Data from a patent for a hydrolysis-resistant polyamide composition. google.com

Aliphatic polyesters synthesized from dodecanedioic acid and various aliphatic diols are typically semi-crystalline materials. researchgate.net Their thermal properties, such as the melting temperature (Tm) and crystallization temperature (Tc), are influenced by the length of the diol used in the polymerization. researchgate.net

These polyesters generally exhibit melting points in the range of 70 to 90 °C. researchgate.net For instance, polyesters based on 1,12-dodecanediol (B52552) and other even-carbon diacids show melting temperatures that are affected by the diol's chain length. researchgate.net Differential Scanning Calorimetry (DSC) is used to determine these transitions. The process often involves heating to erase thermal history, followed by controlled cooling to observe crystallization and a second heating scan to determine the melting point and glass transition temperature (Tg). researchgate.net

In copolyesters where dodecanedioic acid is combined with other diacids, more complex thermal behavior like isodimorphism can occur. This phenomenon allows the different monomer units to co-crystallize within the same crystal lattice, leading to a pseudo-eutectic point where two crystalline phases can coexist, depending on the composition and thermal history. ehu.es

Thermal Transitions of Polyesters Derived from Dodecanedioic Acid (DDCA)

Polymer System Transition Temperature (°C)
Polyester (B1180765) from DDCA & various diols (C2-C12) Melting Temperature (Tm) 70 - 90
Poly(ethylene dodecanedioate) Glass Transition (Tg) -21.9
Poly(ethylene dodecanedioate) Crystallization (Tc) 48.3
Poly(ethylene dodecanedioate) Melting Temperature (Tm) 78.4

Data sourced from studies on various aliphatic polyesters. researchgate.netresearchgate.net

Influence of Polymer Backbone Structure on Thermal Performance

The thermal performance of polymers derived from dodecane-1,12-diamine and dodecanedioic acid is intrinsically linked to their backbone structure. The long aliphatic chains of both the diamine and diacid monomers impart a high degree of flexibility to the polymer backbone. However, the presence of amide groups introduces hydrogen bonding, which plays a crucial role in thermal stability.

Repeated exposure to high temperatures can lead to changes in the polymer's molecular weight and architecture. nih.gov Processes such as polycondensation can occur, where polymer chains grow longer, leading to increased entanglement and hindered chain mobility. nih.gov This, in turn, can affect the material's melting and crystallization behavior. For instance, in studies of the closely related polyamide 12 (PA12), repeated thermal cycling was shown to reduce both the peak melting temperature (Tm) and the heat of fusion (ΔHf), alongside a decrease in the crystallization temperature (Tc) and heat of crystallization (ΔHc). nih.gov

The introduction of branching into the polymer backbone, for example by using a branched diamine like 2-methylpentamethylenediamine with dodecanedioic acid, can also significantly alter thermal properties. Such structural modifications can lead to polymorphism, where the polymer can exist in different crystalline forms at different temperatures, each with distinct thermal characteristics. researchgate.net

The glass transition temperature (Tg), which marks the transition from a rigid to a more flexible state, is also influenced by the backbone structure. The presence of flexible alkyl segments in the polymer chain can lower the Tg compared to more rigid polyamides. researchgate.net For instance, copolyamides incorporating flexible ether linkages have been observed to have lower glass transition temperatures. researchgate.net

Table 1: Thermal Properties of Polyamide 12 (a related long-chain polyamide)

PropertyValueUnitNotes
Melting Temperature (Tm)170 - 180°C netzsch.com
Glass Transition Temperature (Tg)40 - 50°C netzsch.com
Heat of Fusion (ΔHf)~34J/gFor the second heating cycle. netzsch.com
Decomposition Temperature465 - 475°C netzsch.com

Crystalline Structure and Morphology

Analysis of Semicrystalline Polyamide Domains

Polymers derived from dodecane-1,12-diamine and dodecanedioic acid, such as PA1212, are semicrystalline materials, meaning they possess both ordered crystalline regions and disordered amorphous domains. The analysis of these domains is critical to understanding the material's mechanical and thermal properties.

Wide-Angle X-ray Diffraction (WAXD) is a primary technique used to probe the crystalline structure. WAXD patterns of similar long-chain polyamides, like PA12, reveal characteristic diffraction peaks corresponding to specific crystal lattice planes. mdpi.comresearchgate.net For many polyamides, a common crystalline form is the γ-phase, which has a hexagonal unit cell. mdpi.com The orientation of these crystalline domains can be influenced by processing conditions, such as stretching, which can cause the crystal planes to align in a preferred direction. mdpi.com Infrared spectroscopy can also identify the crystalline phase; a peak around 719 cm⁻¹ is indicative of the γ-phase in PA12. researchgate.net

Differential Scanning Calorimetry (DSC) is another vital tool, providing information on melting and crystallization temperatures, which are directly related to the crystalline domains. netzsch.com The presence of a sharp melting peak in a DSC thermogram is characteristic of a well-defined crystalline structure.

Microphase Separation in Copolyamides and Elastomers

When dodecane-1,12-diamine and dodecanedioic acid are used to form copolyamides or thermoplastic elastomers, the phenomenon of microphase separation often occurs. This is particularly evident in poly(ether-b-amide) (PEBA) elastomers, where PA1212 serves as the "hard" segment and a flexible polyether, like polytetramethylene ether glycol (PTMEG), acts as the "soft" segment. researchgate.net

The chemical incompatibility between the rigid, crystalline PA1212 hard segments and the amorphous, flexible PTMEG soft segments drives them to separate into distinct microscopic domains. researchgate.net This results in a material with two distinct melting temperatures and glass transition temperatures, corresponding to each phase. researchgate.net This microphase-separated morphology is responsible for the elastomeric properties of the material, with the hard domains acting as physical crosslinks within the soft, rubbery matrix. The compatibility between the phases can influence the size and distribution of these domains; for instance, in blends of thermoplastic polyurethane (TPU) and PA1212, good compatibility can lead to the formation of submicron-sized dispersed domains of PA1212 within the TPU matrix. researchgate.net

Odd-Even Effects on Polymer Crystallinity and Thermal Properties

The "odd-even effect" describes the alternating physical properties of a homologous series of polymers based on whether the repeating unit contains an even or odd number of methylene (B1212753) (-CH₂) groups. ehu.es This effect influences properties such as melting point, enthalpy of fusion, and crystalline structure. ehu.es The origin of this effect lies in the differences in crystal packing and chain conformation between polymers with odd and even numbers of carbon atoms in their monomer units. ehu.es

In the case of PA1212, both the dodecane-1,12-diamine and dodecanedioic acid monomers contain an even number of methylene groups (12 carbons each). Generally, polyamides with an even number of methylene groups in their repeating units tend to have higher melting temperatures compared to their odd-numbered counterparts. ehu.es This is because the even-numbered chains can pack more efficiently into a crystalline lattice, allowing for stronger intermolecular forces, such as hydrogen bonds between the amide groups. This efficient packing often results in a different unit cell structure (e.g., monoclinic for even polycarbonates) compared to odd-numbered chains (e.g., orthorhombic for odd polycarbonates). ehu.es

Thermal Transport Characteristics in Derived Polymers

The thermal transport characteristics, particularly thermal conductivity, are important for applications where heat dissipation is a factor. Long-chain aliphatic polyamides like PA1212 generally have relatively low thermal conductivity, making them good thermal insulators.

Improvements in thermal conductivity can be achieved by incorporating fillers with high thermal conductivity. For example, the addition of nanomaterials like graphene oxide or hexagonal boron nitride into a polyamide matrix can enhance thermal conductivity, which is beneficial for applications requiring heat dissipation, such as in electronic components. researchgate.net Even small amounts of nanofillers can create pathways for more efficient heat transport through the material. researchgate.neticm.edu.pl

Table 2: Thermal Transport and Related Properties of Polyamide 12

PropertyValueUnitNorm/Condition
Thermal Conductivity0.30W/(m·K)at 20°C smithmetal.com
Specific Heat Capacity1.8J/(g·K)ISO 22007-4:2008 ensingerplastics.com
Coefficient of Thermal Expansion100 x 10-6K-1Average between 20-60°C smithmetal.com

Computational and Theoretical Investigations of Polymeric Systems

Molecular Dynamics Simulations for Polymer Structure and Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational polymer science, enabling the investigation of material properties by modeling the movement of atoms and molecules over time. acs.orgyoutube.com These simulations provide a virtual laboratory to probe phenomena that are difficult to observe experimentally. acs.org For polyamides like PA1212, MD simulations offer detailed insights into both amorphous and crystalline structures, as well as dynamic properties like thermal transport. nih.govresearchgate.net

The first step in simulating a polymeric system is the creation of a realistic initial structure. For amorphous polyamides, this involves generating a collection of polymer chains in a simulation box that accurately represents the disordered state.

General Simulation Protocol:

Monomer Construction: The repeating unit of the polyamide is constructed based on its chemical structure.

Chain Generation: Multiple polymer chains of a specified length are generated.

Amorphous Cell Construction: The chains are randomly packed into a simulation cell at a low density.

Energy Minimization: The initial high-energy contacts between atoms are relaxed to find a local energy minimum.

Annealing/Equilibration: The system is subjected to a series of heating and cooling cycles (simulated annealing) or a long equilibration run at the desired temperature and pressure (e.g., using an NPT ensemble). This process allows the polymer to achieve a stable, realistic amorphous morphology. The radial distribution function can be used to track the transition from a liquid-like to a solid-like state during this process. youtube.com

Force fields are critical components of MD simulations, as they define the potential energy of the system based on atomic positions. nih.gov For polyamides, force fields like COMPASS and ReaxFF have been successfully employed to model inter- and intra-molecular interactions, including the crucial hydrogen bonds between amide groups. nih.govresearchgate.net

Table 1: Typical Parameters and Force Fields in Polyamide MD Simulations

Parameter/ComponentDescriptionExample/Common Choice
Simulation Software Massively parallel simulators for running the MD calculations.LAMMPS nih.gov
Force Field Set of equations and parameters to describe atomic interactions.COMPASS researchgate.net, ReaxFF nih.gov, DREIDING dntb.gov.ua
Ensemble Statistical mechanics framework defining thermodynamic variables.NPT (constant Number of particles, Pressure, Temperature) for equilibration.
Initial Configuration Starting arrangement of polymer chains in the simulation box.Randomly packed chains in a periodic box. nih.govresearchgate.net
Equilibration Time Duration of the simulation run to reach a stable state.Typically several nanoseconds (ns).

Simulation of Thermal Transport Mechanisms in Polyamides

The thermal conductivity of polymers is a critical property for many applications, and MD simulations are a key tool for understanding heat flow at the molecular level. shareok.org In polyamides, heat is primarily transported through the covalent bonds of the polymer backbone via lattice vibrations, or phonons. aip.org

Reverse Non-Equilibrium Molecular Dynamics (RNEMD) is a common simulation technique used to calculate thermal conductivity. aip.org In this method, a temperature gradient is imposed across the simulation cell, and the resulting heat flux is measured. The thermal conductivity (k) is then calculated using Fourier's law.

Studies on similar long-chain polyamides, such as Polyamide-6,6, have shown that heat transport is highly anisotropic. aip.org The thermal conductivity is significantly higher along the direction of polymer chain alignment. aip.org This is because the primary mechanism for heat transport is the efficient, solid-like transfer of energy through covalent bonds along the chain backbone. aip.org Heat transfer between chains is much less efficient, relying on weaker van der Waals interactions and hydrogen bonds. Factors that disrupt chain continuity or alignment, such as defects or amorphous regions, lead to increased phonon scattering and lower thermal conductivity. mdpi.comespublisher.com

Machine Learning Approaches for Polymer Design and Property Prediction

Machine learning (ML) has emerged as a transformative tool in materials science, capable of accelerating the discovery of new polymers with desired properties. researchgate.net By learning from existing data, ML models can predict polymer characteristics far more rapidly than is possible with either physical experiments or traditional simulations. aip.org

A primary application of ML in polymer science is to establish quantitative structure-property relationships (QSPRs). This involves training an algorithm on a large dataset of polymers where both the chemical structure and the target properties are known. researchgate.net

The general workflow is as follows:

Data Collection: A dataset is assembled from polymer databases like PoLyInfo or from high-throughput computational studies. researchgate.netaip.org

Feature Engineering: Polymer structures, often represented by their SMILES (Simplified Molecular Input Line Entry System) strings, are converted into numerical descriptors. arxiv.orgarxiv.org These features can represent atomic counts, bond types, topological indices, or other physically significant attributes.

Model Training: An ML algorithm, such as an artificial neural network (ANN) or a gradient boosting decision tree (GBDT), is trained to find a mathematical relationship between the input features and the output property (e.g., thermal conductivity, glass transition temperature). nih.govarxiv.orgarxiv.org

Validation: The model's predictive accuracy is tested on a separate set of data that was not used during training. arxiv.orgarxiv.org

This data-driven approach allows for the rapid screening of vast chemical spaces to identify promising new polymer candidates for specific applications. aip.org

Predicting the thermal conductivity (TC) of polymers is a particularly active area of ML research. arxiv.org Since calculating TC with MD simulations can be computationally expensive, ML models are developed as "surrogate models" to provide near-instantaneous predictions. aip.org

Recent studies have demonstrated the high accuracy of such models. For instance, a GBDT model trained on a dataset of 400 polymers achieved a coefficient of determination (R²) of 0.88 on the validation set, indicating a strong predictive capability. arxiv.orgarxiv.org Interpretable ML approaches have further identified key molecular features that significantly influence thermal conductivity, such as the number of rotatable bonds in the polymer backbone. arxiv.orgarxiv.org

Table 2: Comparison of Machine Learning Models for Polymer Thermal Conductivity Prediction

Machine Learning ModelCommon FeaturesReported Prediction Accuracy (R²)Reference
Gradient Boosting Decision Tree (GBDT) SMILES-derived features (e.g., rotatable bonds, drug-likeness score)0.88 arxiv.orgarxiv.org
Artificial Neural Network (ANN) SMILES descriptors, deformation gradientsUsed to predict stress-strain relations and other mechanical properties. nih.govarxiv.org nih.govarxiv.org
Kernel Ridge Regression (KRR) SMILES descriptorsUsed to screen for single polymer chains with high TC. aip.org

These models serve as powerful pre-screening tools, enabling researchers to focus experimental and simulation efforts on the most promising candidates identified by the machine learning algorithm. arxiv.org

Theoretical Modeling of Polymerization Processes and Reaction Energetics

The formation of the polyamide from dodecane-1,12-diamine and dodecanedioic acid occurs through step-growth condensation polymerization. savemyexams.comstudymind.co.uk In this reaction, the amine group (-NH₂) of the diamine monomer reacts with the carboxylic acid group (-COOH) of the diacid monomer. libretexts.org This condensation reaction forms a stable amide bond (-CO-NH-) and eliminates a small molecule, typically water. savemyexams.com

The reaction can be represented as:

n H₂N-(CH₂)₁₂-NH₂ + n HOOC-(CH₂)₁₀-COOH → [-NH-(CH₂)₁₂-NH-CO-(CH₂)₁₀-CO-]n + 2n H₂O

The thermodynamics of this polymerization process are governed by the Gibbs free energy equation (ΔG = ΔH – TΔS). sparkl.me

Enthalpy (ΔH): The formation of the stable amide bond is an exothermic process, which contributes favorably to the reaction. sparkl.me

For the polymerization to proceed to the high molecular weights required for engineering applications, the equilibrium must be shifted to the right. This is typically achieved by removing the water byproduct from the reaction mixture, often by carrying out the final stages of polymerization under high temperature and reduced pressure. rsc.org Kinetic models can also be developed to describe the interplay between the polymerization reaction and physical processes like crystallization, which can occur simultaneously and influence the final material properties. researchgate.net

Advanced Characterization Techniques in Polymer Research

Spectroscopic Methods for Polymer Structural Elucidation

Spectroscopic techniques are fundamental in confirming the successful synthesis of PA 12,12 by verifying its chemical structure and the formation of amide bonds.

Fourier-Transform Infrared Spectroscopy (FTIR) is a rapid and powerful tool for identifying the key functional groups present in the polymer. The successful polycondensation reaction between dodecane-1,12-diamine and dodecanedioic acid is confirmed by the appearance of characteristic amide bands and the disappearance of the carboxylic acid O-H band from the monomer. The FTIR spectrum of PA 12,12 typically displays several key absorption peaks. A prominent peak related to the N-H stretching vibration of the secondary amide is observed around 3294 cm⁻¹. researchgate.net The stretching vibration of the carbonyl group (C=O) in the amide linkage, known as the Amide I band, appears as a strong absorption at approximately 1640 cm⁻¹. Other relevant peaks include those related to CH₂ bending and twisting and C-N stretching, which further confirm the polymer's structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure. In the ¹H NMR spectrum of PA 12,12, specific chemical shifts correspond to the protons in the repeating unit. The protons adjacent to the nitrogen atom of the amide group and the protons adjacent to the carbonyl group show distinct signals from the other methylene (B1212753) protons in the long aliphatic chains. This detailed analysis confirms that the monomer units are linked in the expected head-to-tail fashion. Similarly, ¹³C NMR spectroscopy is used to identify all the unique carbon environments within the polymer repeating unit, providing unequivocal evidence of the polyamide structure. The transition from monomer to polymer is marked by the disappearance of signals corresponding to the vinyl group's =CH and =CH₂ bonds and the emergence of signals for the aliphatic CH and CH₂ bonds in the polymer backbone. nih.gov

Table 1: Key Spectroscopic Peaks for PA 12,12 Characterization

Technique Feature Characteristic Peak/Shift
FTIR N-H Stretch (Amide) ~3300 cm⁻¹
C=O Stretch (Amide I) ~1640 cm⁻¹
N-H Bend (Amide II) ~1540 cm⁻¹
¹H NMR -CO-NH-CH₂ - ~3.2 ppm
-CH₂ -CO-NH- ~2.2 ppm
-(CH₂)₈- ~1.3 ppm

| ¹³C NMR | C =O (Amide Carbonyl)| ~173 ppm |

Chromatographic Techniques for Polymer Molecular Weight Distribution and Purity Assessment

The molecular weight and its distribution are critical parameters that significantly influence the mechanical properties and processing behavior of PA 12,12. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for these measurements. aimplas.netresearchgate.net

GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution. aimplas.net The sample is dissolved in a suitable solvent, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and passed through a column packed with porous gel. lcms.cz Larger molecules elute first, while smaller molecules penetrate the pores and elute later. researchgate.net By calibrating the system with polymer standards of known molecular weights, the retention time can be correlated to the molecular weight of the sample. knauer.net

This analysis yields several important parameters:

Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Mₙ is sensitive to the number of molecules and influences properties like flexibility. researchgate.net

Weight-Average Molecular Weight (Mₙ): This average is more sensitive to larger molecules in the sample and is more closely related to the polymer's strength properties. researchgate.net

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It describes the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse sample where all molecules have the same length, while higher values signify a broader distribution.

The molecular weight distribution is crucial as it affects material properties like strength, brittleness, and melt flow. lcms.cz

Table 2: Typical Molecular Weight Data for Engineering Polyamides

Parameter Symbol Typical Value Range Significance
Number-Average Molecular Weight Mₙ 15,000 - 30,000 g/mol Relates to flexibility and osmometry
Weight-Average Molecular Weight Mₙ 35,000 - 60,000 g/mol Relates to strength and toughness

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis techniques are employed to study the behavior of PA 12,12 as a function of temperature. These properties are vital for determining processing parameters and the service temperature range of the final product.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in the polymer. For a semi-crystalline polymer like PA 12,12, the DSC thermogram reveals key transitions:

Glass Transition Temperature (T₉): The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. Low T₉ can indicate improved sintering processes. researchgate.netbirmingham.ac.uk

Crystallization Temperature (T꜀): The temperature at which the polymer chains organize into ordered crystalline structures upon cooling from the melt, an exothermic process. core.ac.uk

Melting Temperature (Tₘ): The temperature at which the crystalline regions of the polymer melt, transitioning to a disordered, viscous liquid state. This is an endothermic process. researchgate.net For PA 12, the peak melting temperature is around 186°C, with a crystallization peak at 148°C. core.ac.uk The melting point for some grades can be around 180°C. ensingerplastics.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to evaluate the thermal stability and decomposition profile of PA 12,12. The data provides the onset temperature of degradation and the temperature at which maximum degradation occurs. For PA 12, a 1% mass loss has been observed at 322°C, indicating its high thermal stability. core.ac.uk

Table 3: Key Thermal Properties of Polyamide 12,12

Property Symbol Typical Value Technique
Glass Transition Temperature T₉ 40 - 60 °C DSC
Melting Temperature Tₘ 175 - 186 °C DSC
Crystallization Temperature T꜀ ~148 °C DSC

Mechanical Testing Methodologies for Polymer Performance Evaluation

The mechanical properties of PA 12,12 determine its suitability for load-bearing applications. Standardized mechanical tests are performed on molded specimens to quantify its performance.

Tensile Testing is one of the most common methods, where a sample is subjected to a controlled pulling force until it fails. This test, typically performed according to standards like ISO 527-2, provides several key parameters:

Tensile Strength: The maximum stress the material can withstand while being stretched or pulled before breaking. Values for similar polyamides (PA 12) are often in the range of 42-53 MPa. ensingerplastics.comresearchgate.netnih.gov

Modulus of Elasticity (Young's Modulus): A measure of the material's stiffness. It is the ratio of stress to strain in the elastic region. For PA 12, this can range from 1400 to 2200 MPa. researchgate.netnih.gov

Elongation at Break: The percentage increase in length that the material undergoes before it fractures. It is a measure of the material's ductility. For PA 12, this can vary significantly but can be around 10-20%. researchgate.netnih.gov

Other important mechanical tests include flexural testing (to measure strength in bending), compression testing, and impact strength testing (to measure toughness). Hardness, often measured on the Shore D scale, is another key property.

Table 4: Representative Mechanical Properties of Polyamide 12,12

Property Test Standard Typical Value
Tensile Strength ISO 527-2 45 - 55 MPa
Modulus of Elasticity ISO 527-2 1700 - 2200 MPa
Elongation at Break ISO 527-2 10 - 25 %

Environmental Implications of Dodecane 1,12 Diamine;dodecanedioic Acid Synthesis and Derived Materials

Sustainability Aspects of Biobased Monomer Production

The shift from petrochemical to bio-based feedstocks for monomer production represents a significant step towards sustainability in the chemical industry. core.ac.uk This transition is driven by the potential to reduce greenhouse gas emissions, decrease dependence on fossil fuels, and create more environmentally friendly manufacturing processes. patsnap.com

Traditionally, dodecanedioic acid (DDDA) has been synthesized from butadiene, a petrochemical derivative. nbinno.com These conventional methods are often energy-intensive and involve harsh chemical processes. nbinno.com In contrast, biotechnological routes have emerged as promising and more sustainable alternatives. nbinno.com These methods utilize renewable feedstocks like plant oils (e.g., coconut or palm oil) and employ microorganisms, such as the yeast Candida tropicalis, to convert them into DDDA under milder conditions. nbinno.comnih.gov Research has demonstrated the successful production of DDDA from derivatives of coconut oil and palm kernel oil through whole-cell biotransformation. nih.govbiobasedpress.eu This bio-based approach is gaining traction due to increasing industrial demand for green chemicals and renewable products. nih.gov Companies are developing fermentative pathways from oily vegetal feedstocks to produce DDDA commercially, aiming to capture a significant share of the market with a higher quality, bio-based product. biobasedpress.eu

Similarly, the production of dodecane-1,12-diamine is being explored through bio-based routes. While direct fermentation from renewable sources to produce long-chain diamines like dodecane-1,12-diamine is still in development, microbial production from corresponding diols has been reported in literature. alderbioinsights.co.ukresearchgate.net The pursuit of bio-based diamines is considered a promising alternative to traditional fossil-fuel-based synthesis, which relies on ammonia (B1221849). researchgate.net The development of efficient, scalable processes for producing these monomers from renewable resources is a key sustainability goal. patsnap.com

Table 1: Comparison of Dodecanedioic Acid (DDDA) Production Pathways

FeaturePetrochemical RouteBio-based Route
Starting Material Butadiene (fossil-based) nbinno.comPlant oils (e.g., palm, coconut), Lauric Acid nih.govbiobasedpress.eu
Process Multi-step chemical synthesis (e.g., cyclotrimerization, hydrogenation, oxidation) nbinno.comFermentation / Biotransformation using microorganisms (e.g., Candida tropicalis) nbinno.comnih.gov
Conditions Energy-intensive, harsh chemicals nbinno.comMilder reaction conditions nbinno.com
Sustainability High energy input, reliance on fossil fuels, by-product removal can be costly nih.govUtilizes renewable feedstocks, lower carbon footprint potential, aligns with green chemistry principles patsnap.comnih.gov

Biodegradability and Environmental Fate of Derived Polymers

The environmental fate of polymers derived from dodecanedioic acid and dodecane-1,12-diamine is a critical aspect of their sustainability profile. The biodegradability of a polymer is determined by its chemical structure, not necessarily its source (bio-based or fossil-based). icm.edu.pl Polyamides, due to the strong intermolecular hydrogen bonds between their amide groups, generally exhibit good thermal and mechanical properties. upc.edu

The introduction of hydrolyzable linkages, such as ester groups, into the polymer backbone can enhance biodegradability. upc.edu For instance, research on poly(ester amide)s (PEAs) has shown that their degradation is influenced by the specific monomers used and the type of environmental exposure. A study on a PEA derived from L-alanine, 1,12-dodecanediol (B52552), and 1,12-dodecanedioic acid found it to be susceptible to enzymatic degradation, particularly by proteolytic enzymes like papain and proteinase K. researchgate.net The hydrolytic degradation of this PEA was observed to occur at the ester linkages. researchgate.net

The environmental fate of polymers is a complex field of study, as degradation can be influenced by numerous factors in natural environments like water and soil. confex.comwhiterose.ac.uk Generally, large molecular size can limit the uptake and bioaccumulation of polymers in aquatic organisms. researchgate.net However, the degradation process itself can lead to the formation of smaller particles and the leaching of additives, which are important considerations for environmental risk assessment. whiterose.ac.uk While some so-called biodegradable polyesters have shown very slow degradation in seawater and freshwater over a year, others like poly(lactic-co-glycolic acid) (PLGA) degraded completely, highlighting the significant impact of polymer structure on environmental persistence. nih.gov

Table 2: Degradation Characteristics of a Poly(ester amide) Derived from 1,12-Dodecanedioic Acid

Degradation TypeKey FindingsReference
Hydrolytic Degradation Occurs through the cleavage of ester linkages in the polymer chain. researchgate.net
Enzymatic Degradation Susceptible to degradation by proteolytic enzymes; papain and proteinase K were most effective. researchgate.net
Microbial Degradation Biodegradation by microorganisms from soil and activated sludge was evaluated. researchgate.net

Life Cycle Assessment Considerations for Polymeric Materials

Life Cycle Assessment (LCA) is a standardized, quantitative methodology used to evaluate the potential environmental impacts of a product or process throughout its life cycle, from raw material extraction to end-of-life (cradle-to-grave). icm.edu.plunimi.it For bio-based polymers, a "cradle-to-gate" approach is often used, assessing the impacts from the sourcing of raw materials to the production of the final polymer. evonik.comresearchgate.net This analysis is regulated by ISO 14040 and 14044 standards. icm.edu.plrenewable-carbon.eu

LCA studies comparing bio-based polyamides with their fossil-based counterparts have shown that the choice of feedstock and production route significantly influences the environmental footprint. whiterose.ac.uk For example, an LCA of VESTAMID® Terra, a bio-based polyamide, highlighted that the material can be up to 100% based on natural resources when both the diamine and diacid monomers are extracted from castor oil. evonik.com

However, LCA results can show significant variation between different studies of the same polymer, sometimes by as much as 400%. whiterose.ac.uk This variability can be attributed to differences in LCA methodologies, such as the treatment of end-of-life scenarios, allocation of impacts in multifunctional processes, and the source of feedstock. whiterose.ac.uk Recent LCAs demonstrate that using renewable or chemically recycled raw materials in polyamide production can lead to a significant reduction in CO2 emissions compared to conventional fossil-based routes. renewable-carbon.eubasf.com Despite these advantages, the large-scale deployment of bio-based chemicals faces challenges related to the limited availability of biomass and competition with other sectors. biocirc.es Therefore, a comprehensive LCA is essential for a credible assessment of the environmental benefits of bio-based polymers derived from dodecanedioic acid and dodecane-1,12-diamine. icm.edu.plwhiterose.ac.uk

Table 3: Key Components of a Life Cycle Assessment (LCA)

LCA StageDescriptionReference
Goal and Scope Definition Defines the purpose of the study, the functional unit (e.g., 1 kg of polymer), and the system boundaries (e.g., cradle-to-gate). icm.edu.plunimi.it
Life Cycle Inventory (LCI) Involves the collection of data and quantification of all inputs (materials, energy) and outputs (emissions, waste) for all processes within the system boundaries. icm.edu.pl
Life Cycle Impact Assessment (LCIA) Evaluates the potential environmental impacts associated with the inputs and outputs from the LCI, using specific impact categories (e.g., climate change, acidification). icm.edu.plunimi.it
Interpretation Analyzes the results from the LCI and LCIA to draw conclusions, identify environmental hotspots, and provide recommendations in line with the study's goal. icm.edu.plunimi.it

Future Research Directions

Innovations in Monomer Synthesis Efficiency and Green Chemistry Approaches

The pursuit of sustainability is a major driver in chemical manufacturing, prompting a shift from petrochemical-based processes to greener alternatives for producing the monomers of PA1212: dodecanedioic acid (DDDA) and dodecane-1,12-diamine.

Traditional synthesis methods for DDDA often rely on multi-step chemical conversions of feedstocks like butadiene, which can be energy-intensive and utilize harsh chemicals. nbinno.com In contrast, recent research has focused on bio-based production routes that offer a more environmentally friendly footprint. nbinno.com One promising approach involves the use of microorganisms to convert renewable resources into DDDA. For instance, strains of Candida tropicalis have been effectively used to produce DDDA from plant-oil derivatives, such as dodecanoic acid methyl ester obtained from coconut oil. oup.comnih.gov Researchers have achieved DDDA concentrations of up to 66 g/L by optimizing process parameters like pH and substrate feeding strategies in bioreactors. oup.comnih.gov

Another innovative green chemistry approach is the development of multi-enzymatic cascades. nih.gov Scientists have successfully engineered E. coli to produce DDDA from renewable linoleic acid in a one-pot process. nih.gov This method utilizes a cascade of enzymes, including lipoxygenase and hydroperoxide lyase, to achieve high yields, ranking among the most productive biosynthetic routes for DDDA. nih.gov These bio-based methods not only reduce reliance on fossil fuels but can also utilize non-food feedstocks, such as byproducts from palm oil processing, further enhancing their sustainability credentials. core.ac.uk A proposed bio-refinery in Malaysia, for example, plans to use palm oil to produce 14,000 metric tons of DDDA annually. core.ac.uk

For dodecane-1,12-diamine, research into more efficient catalytic processes is ongoing. While traditional methods involve the hydrogenation of the corresponding dinitrile, newer catalytic systems are being explored to improve yield and reduce energy consumption. researchgate.net

Development of Novel Dodecane-1,12-diamine;Dodecanedioic Acid Based Polymers with Tailored Functional Properties

The versatility of the polyamide backbone allows for the creation of novel polymers with properties specifically tailored for a wide range of applications. By moving beyond the basic PA1212 structure, researchers are developing materials with enhanced flexibility, thermal stability, and specific functionalities.

A significant area of development is in thermoplastic polyamide elastomers (TPAEs). These materials consist of hard segments of semicrystalline PA1212 and soft segments of other polymers, such as amorphous polyetheramine or renewable poly(trimethylene glycol). researchgate.netconfex.com By varying the content of the soft segment, the mechanical properties of the resulting elastomer can be precisely controlled. researchgate.net For example, TPAEs have been synthesized with a soft content ranging from 10% to 76% through a one-pot melt polycondensation method. researchgate.net

Blending PA1212 with other polymers is another strategy to create materials with synergistic properties. For instance, blending with thermoplastic polyurethane (TPU) can improve the toughness, low-temperature flexibility, and abrasion resistance of the resulting material. researchgate.net The interaction between the two polymers can be enhanced through the use of chain extenders to improve interfacial compatibility. researchgate.net

Furthermore, the creation of composites by incorporating reinforcements like glass fibers or silicon carbide into a PA1212 matrix can significantly enhance mechanical properties such as tensile strength and wear resistance for demanding applications. mdpi.com Research is also exploring the creation of hybrid nanocomposites to achieve potential synergistic effects in properties like thermal conductivity. researchgate.net These tailored polymers are finding use in a variety of applications, from high-performance textiles to advanced industrial components.

Advanced Computational Modeling for Expedited Polymer Discovery and Design

The development of new polymers has traditionally been a time-consuming and resource-intensive process of trial and error. However, advanced computational modeling is emerging as a powerful tool to accelerate the discovery and design of novel polymeric materials, including those based on dodecane-1,12-diamine and dodecanedioic acid.

Computational frameworks like RAPSIDY (Rapid Analysis of Polymer Structure and Inverse Design strategy) are being developed to expedite the evaluation of the stability and multiscale structure of various polymer designs. rsc.org These methods use molecular dynamics simulations to screen numerous polymer candidates in a highly parallelized manner, significantly reducing the computational cost compared to traditional approaches. rsc.org This allows researchers to quickly identify promising polymer designs with desired morphologies and properties.

Artificial intelligence and machine learning are also being integrated into polymer science. Platforms like PolyID use AI to discover performance-advantaged and sustainable polymers by learning the complex relationships between monomer structure and material properties. nrel.govacs.org By training on existing data, these models can predict the properties of new, hypothetical polymers, including their glass transition temperature and other key characteristics. nrel.govacs.org This predictive capability can guide experimental efforts towards the most promising candidates, saving time and resources.

While these computational tools are generally applicable to a wide range of polymers, they can be specifically employed to design and optimize PA1212-based materials. researchgate.netyoutube.com For example, simulations can be used to understand the interactions between PA1212 and other polymers in a blend, or to predict the mechanical properties of a new composite material. researchgate.netyoutube.com By leveraging these computational approaches, the development of the next generation of high-performance, sustainable polyamides can be significantly accelerated.

Expanding the Scope of Derived Polymeric Materials beyond Traditional Engineering Applications

While polymers derived from dodecane-1,12-diamine and dodecanedioic acid have a strong foothold in traditional engineering applications like automotive components and industrial machinery, future research is focused on expanding their use into new and innovative areas. forgelabs.catdlmould.com

The excellent properties of these polyamides, particularly their bio-based variants, are making them attractive for the textile industry. findoutaboutplastics.com For example, bio-based polyamides are being used to create sustainable yarns for sportswear and other apparel, offering benefits like improved sweat absorption and a lower carbon footprint. findoutaboutplastics.combio-sourced.com Self-crimping bicomponent fibers made from PA/TPAE blends are also being developed to enhance the elasticity and fluffiness of textiles. researchgate.net

In the realm of electronics, high-performance bio-based polyamides are being used to replace metal in the structural components of smart devices. findoutaboutplastics.com Their lightweight nature and durability make them an ideal choice for such applications. findoutaboutplastics.com Furthermore, their electrical insulating properties make them suitable for use in connectors and housings. findoutaboutplastics.com

The medical field represents another significant growth area. The biocompatibility of certain grades of these polyamides makes them suitable for a range of medical applications, including surgical tools, prosthetics, and custom-fit wearable devices. forgelabs.caotivic.com Their use in 3D printing, particularly through techniques like selective laser sintering (SLS), allows for the creation of highly customized medical implants and devices. researchgate.net

The advent of 4D printing, where 3D-printed objects can change shape in response to external stimuli, opens up even more possibilities. Shape-memory polyamide elastomers based on PA1212 are being developed for use in 4D printing, paving the way for intelligent and multifunctional devices. researchgate.net These advanced materials are also being explored for applications in breathable dressings and CO2 separation membranes. confex.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.